(2S)-2-aminohex-5-yn-1-ol;hydrochloride
Description
(2S)-2-Aminohex-5-yn-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a six-carbon chain (hexanol backbone), a terminal alkyne group at position 5 (hex-5-yn), and an (S)-configured amino group at position 2. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical or synthetic intermediates.
Properties
IUPAC Name |
(2S)-2-aminohex-5-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-3-4-6(7)5-8;/h1,6,8H,3-5,7H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXBBUXEEVBFON-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Key Observations :
- Alkyne vs. Aromatic Groups: The terminal alkyne in (2S)-2-aminohex-5-yn-1-ol distinguishes it from phenyl-containing analogs like ephedrine hydrochloride. This triple bond may increase reactivity in click chemistry or metabolic instability compared to aromatic systems .
- Chain Length and Chirality: The six-carbon backbone aligns with (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, but the latter’s additional amino and carboxylic acid groups confer higher polarity .
Comparison :
Stability and Bioactivity
Key Findings :
- Alkyne-containing compounds may exhibit reduced stability compared to saturated or aromatic analogs due to susceptibility to oxidation or nucleophilic attack.
- Ephedrine derivatives show notable antimicrobial effects, suggesting that the target compound’s amino-alcohol structure could share similar bioactivity if stabilized .
Analytical Characterization
Preparation Methods
Alkylation of Propargyl Alcohol Derivatives
A propargyl alcohol derivative (e.g., hex-5-yn-1-ol) is functionalized at the secondary alcohol position using N-hydroxyphthalimide (1.2 equiv) and DBU (2.0 equiv) in DMF at 90°C for 3 hours. This step yields a phthalimide-protected intermediate (S1), which is purified via flash chromatography (heptane/ethyl acetate). The alkyne moiety remains intact under these conditions due to the mild base and aprotic solvent.
Hydrazinolysis and Amine Liberation
The phthalimide group is cleaved using hydrazine (1.0 equiv in THF) in ethanol at room temperature for 5 hours, releasing the primary amine. Subsequent treatment with methyl pyruvate (3.0 equiv) and acetic acid (10.0 equiv) forms an oxime ester, which is hydrolyzed to the carboxylic acid using LiOH in methanol/water. While this step generates an α-oxime acid (S2), adapting it for amino alcohol synthesis requires omitting the pyruvate coupling and directly isolating the amine after hydrazinolysis.
Hydrochloride Salt Formation
The free amine is treated with concentrated HCl in ethanol, followed by azeotropic drying with xylene to isolate (2S)-2-aminohex-5-yn-1-ol hydrochloride . This method’s key limitation is the lack of inherent stereocontrol, necessitating chiral resolution or asymmetric induction in earlier steps.
Asymmetric Amination via Chiral Auxiliaries
Building on patent methodologies for L-alaninol synthesis, stereoselective amination can be achieved using chiral precursors:
Chiral Starting Material Selection
A chiral epoxide or aziridine derivative (e.g., (S)-1-methoxy-2-propylamine) serves as the stereochemical template. The methoxy group is hydrolyzed under acidic conditions (37% HCl, reflux, 48 hours) to generate a secondary alcohol, while the amine is protected as a hydrochloride salt.
Stereochemical Validation
Chiral HPLC or polarimetry confirms the (2S) configuration. The patent method reports >99% enantiomeric excess (ee) for analogous compounds when using optically pure starting materials.
Reductive Amination of Ketone Intermediates
Reductive amination offers a direct route to secondary amines, though stereocontrol requires chiral catalysts:
Ketone Synthesis
Hex-5-yn-1-ol is oxidized to hex-5-yn-2-one using Dess-Martin periodinane (1.1 equiv) in dichloromethane at 0°C. The ketone is then subjected to reductive amination with ammonium acetate (2.0 equiv) and NaBH₃CN (1.5 equiv) in methanol at pH 6–7. While this approach is efficient, achieving high enantioselectivity necessitates chiral auxiliaries or asymmetric hydrogenation catalysts.
Hydrochloride Isolation
The crude amine is dissolved in ethanol, treated with HCl gas, and crystallized at −20°C to yield the hydrochloride salt.
Hydrochloride Salt Formation and Purification
Critical to all methods is the final hydrochloride salt isolation, optimized in patent US8344182B2:
Acid-Base Work-Up
The free amine is dissolved in water, and the pH is adjusted to 14 using 50% NaOH. A mixture of Lutron® HF1 (a polyglycol ether) and xylene is added, and the amine is distilled azeotropically to remove water. The hydrochloride salt precipitates upon cooling and is filtered under reduced pressure.
Purity and Yield Considerations
The patent reports >95% purity for analogous compounds using this method, with yields exceeding 80% after distillation.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended methods for synthesizing (2S)-2-aminohex-5-yn-1-ol hydrochloride with high enantiomeric purity?
Methodological Answer: Stereoselective synthesis is critical for achieving the (2S) configuration. Use asymmetric catalysis (e.g., chiral catalysts like Jacobsen’s catalyst) or chiral auxiliaries to control stereochemistry. Post-synthesis, purify via chiral HPLC or recrystallization to enhance enantiomeric purity. Confirm structural integrity using NMR (1H, 13C) and polarimetry to verify optical activity. For example, stereochemical validation of similar hydrochlorides was demonstrated using X-ray crystallography and chiral chromatography .
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer: Conduct accelerated stability studies in simulated physiological matrices (e.g., plasma, buffers at pH 7.4). Incubate samples at 37°C and -20°C, and monitor degradation over time using reverse-phase HPLC with UV detection. Quantify degradation products and calculate half-life (t½). For instance, stability studies on analogous hydrochlorides revealed significant degradation at 37°C after 30 days (93% remaining at -20°C vs. 30.45% after 6 months), highlighting temperature-dependent instability .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: Combine orthogonal methods:
- NMR spectroscopy : Assign peaks to confirm the backbone structure and salt formation.
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- Chiral chromatography : Use columns like Chiralpak® IA/IB to resolve enantiomers.
- Thermogravimetric analysis (TGA) : Assess hydrochloride salt stability under heating.
For related compounds, structural validation included comparing experimental vs. computed InChI keys .
Advanced Research Questions
Q. How can conflicting stability data in different biological matrices be resolved?
Methodological Answer: Discrepancies often arise from matrix-specific interactions (e.g., enzymatic degradation in plasma). To resolve:
Validate analytical methods : Ensure HPLC/LC-MS protocols are matrix-agnostic.
Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.
Triangulate data : Compare stability in plasma, saline, and cell lysates. For example, instability in plasma for similar hydrochlorides was linked to esterase activity, requiring protease inhibitors in experimental design .
Q. What role does stereochemistry play in the compound’s biological activity?
Methodological Answer: The (2S) configuration can dictate binding affinity to chiral targets (e.g., enzymes, receptors). To investigate:
- Enantiomer-specific assays : Compare (2S) vs. (2R) forms in in vitro models (e.g., enzyme inhibition).
- Molecular docking : Model interactions with target proteins using software like AutoDock.
- Circular dichroism (CD) : Correlate optical activity with bioactivity. Studies on ephedrine derivatives showed (1R,2S) stereochemistry was critical for adrenergic receptor binding .
Q. How should researchers optimize chromatographic separation of the compound from degradation products?
Methodological Answer:
- Column selection : Use C18 columns for reverse-phase separation or chiral columns for enantiomers.
- Mobile phase optimization : Adjust acetonitrile:buffer ratios (e.g., 0.1% TFA in water) to resolve polar degradation products.
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress to generate degradants, then validate method specificity. Chromatograms for related hydrochlorides showed baseline separation of four degradants after 30 days .
Q. What strategies are recommended for studying the compound’s interactions with enzymes?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Enzyme inhibition assays : Use fluorogenic substrates to monitor activity changes. For example, analogous amino-alcohol hydrochlorides were studied in esterase inhibition assays, requiring strict pH control .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility profiles?
Methodological Answer: Solubility discrepancies may stem from polymorphic forms or counterion effects. To mitigate:
- Characterize salt forms : Compare hydrochloride vs. free base solubility via shake-flask method.
- Use biorelevant media : Test solubility in FaSSIF/FeSSIF buffers to mimic intestinal conditions.
- Dynamic light scattering (DLS) : Check for nanoparticle formation in supersaturated solutions. For example, solubility of similar compounds varied by >10-fold between aqueous and DMSO solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
